molecular formula C7H4BBrClF3O2 B1521938 (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid CAS No. 1452574-71-8

(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B1521938
CAS No.: 1452574-71-8
M. Wt: 303.27 g/mol
InChI Key: YGFYCJLNBAKVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C7H4BBrClF3O2 and its molecular weight is 303.27 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions .

Mode of Action

(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid is involved in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a metal catalyst, such as palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical pathways. It enables the formation of complex organic compounds by creating new carbon-carbon bonds . The downstream effects of these reactions depend on the specific compounds being synthesized.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions in which it participates are typically carried out under mild and functional group tolerant conditions . Furthermore, the compound should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .

Properties

IUPAC Name

[5-bromo-2-chloro-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BBrClF3O2/c9-5-2-4(8(14)15)6(10)1-3(5)7(11,12)13/h1-2,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFYCJLNBAKVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)C(F)(F)F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BBrClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.